molecular formula C8H14ClN5O B1405317 1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride CAS No. 1774898-50-8

1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Cat. No.: B1405317
CAS No.: 1774898-50-8
M. Wt: 231.68 g/mol
InChI Key: CJUYAYCBIIQPPD-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a compound that features a pyrrolidine ring, a triazole ring, and a carboxamide group. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrrolidine and triazole rings in its structure suggests it may exhibit unique biological activities.

Biochemical Analysis

Biochemical Properties

1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in the compound is known for its ability to explore the pharmacophore space due to its sp3 hybridization, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound can interact with enzymes such as cyclooxygenase (COX), where it may exhibit selective inhibition properties .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis . Additionally, it may modulate cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to fit into enzyme active sites, potentially inhibiting or activating enzymatic activity . This interaction can lead to downstream effects on gene expression, altering the production of proteins involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body . The compound’s metabolism can lead to the production of metabolites that may have distinct biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is crucial for the compound’s interaction with its target biomolecules and subsequent biological effects .

Preparation Methods

The synthesis of 1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can be achieved through various synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of preformed pyrrolidine rings . Another approach includes the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the pyrrolidine and triazole rings, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O.ClH/c9-8(14)7-5-13(12-11-7)4-6-2-1-3-10-6;/h5-6,10H,1-4H2,(H2,9,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUYAYCBIIQPPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C=C(N=N2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.